4-(4-Chlorophenyl)quinazolin-2-ol
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Overview
Description
“4-(4-Chlorophenyl)quinazolin-2-ol” is a derivative of quinazolinone, which is a significant scaffold in medicinal chemistry with diverse biological activities . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinones can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Molecular Structure Analysis
Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions of quinazoline are reflected in the marked polarization of the 3,4-double bond .Scientific Research Applications
Antimicrobial Activity
“4-(4-Chlorophenyl)quinazolin-2-ol” derivatives have been studied for their antimicrobial properties. They have shown potent in vitro activity against a range of bacteria, including Gram-negative and Gram-positive bacteria. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .
Antifungal Applications
In addition to antibacterial properties, these compounds also exhibit antifungal activity. They have been tested against various fungal strains such as Aspergillus fumigatus , Saccharomyces cerevisiae , and Candida albicans , showing promising results that could lead to the development of new antifungal medications .
Future Directions
Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities and potential applications in fields of biology, pesticides, and medicine . Future research could focus on exploring the diverse set of biological activities of quinazolinones and developing novel drug molecules .
Mechanism of Action
Target of Action
4-(4-Chlorophenyl)quinazolin-2-ol, a derivative of quinazoline, has been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been known to target various enzymes and receptors, contributing to their diverse physiological significance and pharmacological utilization .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown potent in vitro anti-microbial activity against Staphylococcus aureus .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . These activities suggest that quinazoline derivatives may influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of drug molecules can be influenced by various factors, including drug-drug interactions and altered pharmacokinetics, which can lead to severe unintended outcomes and may result in the failure of the treatment .
Result of Action
Some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines . This suggests that 4-(4-Chlorophenyl)quinazolin-2-ol may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of drug molecules .
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVJFHQHJZAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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